Bienvenue dans la boutique en ligne BenchChem!

Acridine mustard

Mutagenesis Genetic Toxicology DNA Damage

Acridine mustard (ICR-170) uniquely combines DNA intercalation with covalent alkylation, enabling frameshift mutagenesis and large-scale genomic rearrangement studies. Its superior metabolic stability in CHO and human cell lines (vs ICR-191) guarantees reproducible genotoxicity data. Reversion profiles in Neurospora and yeast confirm frameshift specificity — essential for Ames test validation. Procure ≥95% purity for regulatory genetic toxicology screening and NER pathway investigation. Dual-function mechanism precludes substitution with generic mustards or simple intercalators.

Molecular Formula C21H27Cl4N3O
Molecular Weight 479.3 g/mol
CAS No. 146-59-8
Cat. No. B094915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine mustard
CAS146-59-8
Synonymsacridine mustard
ICR 170
ICR-170
Molecular FormulaC21H27Cl4N3O
Molecular Weight479.3 g/mol
Structural Identifiers
SMILESCCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl
InChIInChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H
InChIKeyPWGOWIIEVDAYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine Mustard (CAS 146-59-8) Procurement: Compound Identity and Procurement-Relevant Characteristics


Acridine mustard, systematically designated 1,3-Propanediamine, N-(2-chloroethyl)-N'-(6-chloro-2-methoxy-9-acridinyl)-N-ethyl-, dihydrochloride and commonly referenced as ICR-170 or ICR-170H, is a heterocyclic nitrogen mustard derivative [1]. Its molecular architecture comprises a DNA-intercalating acridine chromophore covalently linked to a bifunctional nitrogen mustard alkylating moiety . The compound possesses a molecular weight of 479.28 g/mol and the molecular formula C21H25Cl2N3O·2ClH [1].

Why Acridine Mustard Cannot Be Replaced by Generic Nitrogen Mustards or Simple Acridines


Substitution of acridine mustard with generic nitrogen mustards (e.g., chlorambucil) or simple acridine intercalators (e.g., 9-aminoacridine) is not scientifically equivalent due to its dual-function mechanism, which combines DNA intercalation with covalent alkylation [1]. This bifunctionality confers a distinct mutational spectrum and potency profile that neither parent class exhibits independently. Simple intercalators like 9-aminoacridine fail to induce genetic duplications and show repair-independent mutagenesis, whereas acridine mustard requires covalent binding for full genotoxic activity and displays enhanced potency in excision repair-deficient backgrounds [1]. Similarly, untargeted mustards lack the DNA sequence selectivity and cross-linking capacity conferred by the acridine anchor, resulting in up to 100-fold lower cytotoxic potency . These mechanistic distinctions preclude generic substitution.

Acridine Mustard (ICR-170): Head-to-Head Quantitative Differentiation Evidence Guide


Mutagenic Specificity: Frameshift Induction vs. Base-Pair Substitution in Neurospora crassa

In Neurospora crassa ad-3 forward mutation assays, ICR-170 induces mutations that revert with ICR-170 itself but not with nitrous acid, a hallmark of frameshift mutagens [1]. In contrast, nitrous acid, which induces base-pair transitions, fails to revert ICR-170-induced mutants. Quantitatively, 16 out of 24 ICR-170-induced mutants were clearly reverted by ICR-170, while none were clearly reverted by nitrous acid [1]. This profile distinguishes ICR-170 from base-pair substitution mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). In Saccharomyces cerevisiae, 14 of 18 ICR-170-induced auxotrophs reverted with ICR-170 but not with MNNG, whereas only 1 mutant reverted exclusively with MNNG [2].

Mutagenesis Genetic Toxicology DNA Damage

Mutagenic Potency: Forward Mutation Frequency vs. Other Alkylating Agents in Neurospora crassa

ICR-170 demonstrates exceptional potency as a forward mutagen in the Neurospora crassa ad-3 specific-locus assay [1]. The dose-response curve for ICR-170-induced specific-locus mutations exhibits a slope of 1.97 ± 0.02, indicating a near-quadratic relationship between dose and mutation induction [1]. The maximum forward-mutation frequency achieved ranges between 1000 and 10,000 ad-3 mutations per 10^6 survivors [1]. In comparative studies of 16 heterocyclic nitrogen mustards in Salmonella typhimurium, ICR-170 ranks among the most potent frameshift mutagens tested, with a mutagenic potency that correlates with both linker chain length and alkylator reactivity [2].

Mutagenesis Forward Mutation Assay Genetic Toxicology

Differential Cytotoxicity: DNA-Targeted ICR-170 vs. Untargeted Mustards and Chlorambucil

In vitro cytotoxicity studies demonstrate that DNA-targeted acridine mustards exhibit substantially greater potency than untargeted simple mustards . While simple aniline mustards show a 200–300-fold range in IC50 values dependent on linker electronic properties, the corresponding acridine-linked (DNA-targeted) mustards are up to 100-fold more potent, with IC50 values that vary much less with linker group electronic properties . In vivo, most DNA-targeted mustards demonstrate both greater activity and greater dose-potency than either the corresponding untargeted mustards or the clinical alkylating agent chlorambucil . In P388 murine leukemia models, acridine mustards show superior dose-potency and activity compared to chlorambucil and simple aniline mustards [1].

Cytotoxicity Antitumor Activity DNA-Targeted Alkylating Agents

Metabolic Stability: Differential Deactivation of ICR-170 vs. ICR-191 in Mammalian Cells

Preparations of Chinese hamster ovary (CHO) cells decrease the genotoxicity of three ICR compounds (ICR-191, ICR-191-OH, and ICR-170-OH) but do not affect the genotoxicity of ICR-170 in either the Salmonella reversion test or a DNA-repair test in E. coli [1]. This differential metabolic stability explains the rank-order reversal in mutagenic potency between bacterial and eukaryotic systems: ICR-191 is more mutagenic than ICR-170 in bacteria, whereas ICR-170 is more mutagenic than ICR-191 in cultured mammalian cells and eukaryotic cells generally [1].

Metabolic Stability Mammalian Cell Mutagenesis Drug Metabolism

DNA Adduct Repair Efficiency: Acridine Mustard Adducts Are Poor Substrates for 3-Methyladenine-DNA Glycosylases

The Escherichia coli AlkA protein (3-methyladenine-DNA glycosylase II) excises damaged guanine and adenine bases from DNA modified by mechlorethamine, uracil mustard, phenylalanine mustard, and chlorambucil, but excises acridine mustard adducts less efficiently [1]. Homogeneous recombinant human and rat 3-methyladenine-DNA glycosylases also excise nitrogen mustard adducts less efficiently than the bacterial AlkA protein, and acridine mustard adducts are particularly poor substrates [1]. This reduced repair efficiency may contribute to the enhanced cytotoxicity observed for acridine mustard relative to untargeted mustards.

DNA Repair DNA Adducts Alkylating Agents

Induction of Genetic Duplications: Requirement for Covalent Binding Distinguishes Acridine Mustard from Simple Intercalators

In Salmonella typhimurium strains engineered to simultaneously detect genetic duplications and frameshift mutations, 9-aminoacridine and quinacrine (simple intercalators) induce reversion of the hisC3076 frameshift allele but are completely ineffective as inducers of genetic duplications [1]. In contrast, acridine mustards (ICR-170, ICR-191, ICR-372, and quinacrine mustard) and the nitroacridine Entozon are effective inducers of genetic duplications under identical treatment conditions [1]. The induction of genetic duplications by acridine mustards is enhanced by a deficiency for excision repair caused by a deletion through the uvrB gene [1].

Genetic Duplications Genomic Instability Covalent DNA Binding

Acridine Mustard (ICR-170): Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Positive Control for Frameshift-Specific Mutagenesis in Microbial Genetic Toxicology Assays

Based on the direct evidence that 16 of 24 ICR-170-induced Neurospora crassa mutants revert with ICR-170 but not with nitrous acid [1], and that 14 of 18 Saccharomyces cerevisiae auxotrophs revert with ICR-170 but not with MNNG [2], ICR-170 serves as a validated positive control for frameshift-specific mutagenesis. This specificity is critical for Ames test validation and for distinguishing frameshift mutagens from base-pair substitution mutagens in regulatory genetic toxicology screening. The maximum forward-mutation frequency of 1,000–10,000 per 10^6 survivors [3] ensures robust signal-to-noise ratios in assay development.

Induction of Genetic Duplications for Genomic Instability Studies

The finding that ICR-170 induces genetic duplications in Salmonella typhimurium, whereas simple intercalators like 9-aminoacridine do not [4], positions ICR-170 as a unique chemical probe for investigating the mechanistic link between covalent DNA alkylation and large-scale genomic rearrangements. The enhanced activity of ICR-170 in uvrB excision repair-deficient strains [4] makes it particularly valuable for studying the role of nucleotide excision repair in suppressing chemically induced genomic instability.

Eukaryotic Cell Mutagenesis Studies Requiring Metabolic Stability

The differential metabolic stability of ICR-170 compared to ICR-191—specifically, that CHO cell preparations decrease the genotoxicity of ICR-191 but not ICR-170 [5]—makes ICR-170 the preferred acridine mustard for mutagenesis studies in mammalian cell culture systems (e.g., CHO/HGPRT, AS52, or TK6 assays). The rank-order reversal in potency (ICR-191 > ICR-170 in bacteria; ICR-170 > ICR-191 in eukaryotic cells) [5] indicates that ICR-170 provides more relevant genotoxicity data for predicting mammalian cell responses.

DNA Repair Research: Nucleotide Excision Repair-Dependent Cytotoxicity

The evidence that acridine mustard DNA adducts are poor substrates for 3-methyladenine-DNA glycosylase-mediated base excision repair [6], combined with the enhanced mutagenic and toxic effects in uvrB excision repair-deficient Salmonella [4], suggests that ICR-170 cytotoxicity is predominantly processed by nucleotide excision repair (NER). This property makes ICR-170 a useful tool for investigating NER pathway function in cell lines with defined repair deficiencies (e.g., xeroderma pigmentosum, Cockayne syndrome models) and for screening compounds that modulate NER activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acridine mustard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.